(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-3-22-17-14(24-4-2)6-5-7-15(17)26-19(22)21-18(23)12-8-9-13-16(10-12)25-11-20-13/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOPOYOCBNXCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide, identified by its CAS number 753028-42-1, is a member of the benzothiazole family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃OS |
| Molecular Weight | 273.35 g/mol |
| Density | 1.319 g/cm³ |
| Boiling Point | 371.025 °C |
| Flash Point | 178.19 °C |
The compound features a thiazole ring fused with an ethoxy-substituted benzothiazole moiety, contributing to its biological activity.
Antitumor Activity
Research has shown that compounds containing benzothiazole derivatives exhibit significant antitumor activity. A study evaluated various derivatives against lung adenocarcinoma cell lines (A549) and found that certain compounds demonstrated selective antiproliferative effects. Notably, compounds with similar structural motifs to this compound have been reported to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Case Study: Apoptosis Induction
In a comparative study, a derivative similar to the target compound was shown to increase apoptotic cell levels significantly when tested in vitro. Flow cytometry analyses indicated that the mechanism of cell death was primarily apoptotic rather than necrotic, underscoring the compound's potential as an anticancer agent .
Anti-inflammatory Activity
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. A series of studies focused on their interaction with cannabinoid receptors (CB1 and CB2). Compounds exhibiting high affinity for CB2 receptors were noted for their potential in treating inflammation without the psychoactive effects associated with CB1 receptor activation. The selectivity indices observed were significant, indicating a promising therapeutic profile for managing inflammatory conditions .
Table: Selectivity and Binding Affinity of Benzothiazole Derivatives
| Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) | Selectivity Index (Ki CB1/Ki CB2) |
|---|---|---|---|
| Compound A | Low nanomolar range | Picomolar range | Up to 429 |
| Compound B | Low nanomolar range | Low nanomolar range | High |
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has been well-documented. Studies have demonstrated that these compounds exhibit antibacterial and antiviral activities against various pathogens. For instance, one study highlighted that certain derivatives showed robust activity against Xanthomonas oryzae and Ralstonia solanacearum, with efficacy rates surpassing traditional antibiotics at specific concentrations .
Case Study: Antiviral Activity Against Tobacco Mosaic Virus
In laboratory settings, several benzothiazole derivatives were evaluated for their antiviral potential against Tobacco Mosaic Virus (TMV). The results indicated that some compounds achieved protective rates exceeding 79%, showcasing their potential as effective antiviral agents .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available benzothiazole derivatives. The structural characterization is usually confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Example Synthesis Route
- Starting Materials : Benzothiazole derivatives and ethyl 4-bromoacetate.
- Reagents : Base catalysts such as sodium ethoxide or potassium carbonate.
- Reaction Conditions : Typically carried out under reflux conditions.
- Purification : The final product is purified using column chromatography.
Biological Activities
The compound has been investigated for various biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF7). The mechanism of action often involves apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Evaluation
A study conducted on related thiazole derivatives showed promising results against several pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial effects, suggesting that modifications to the benzothiazole structure could enhance activity .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| (E)-N-(4-ethoxy-3-ethyl...) | 8 | 16 |
Case Study 2: Anticancer Activity
In another investigation, a series of benzothiazole derivatives were tested for their cytotoxicity against MCF7 cells using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
| Compound | IC50 (µM) against MCF7 |
|---|---|
| Compound A | 5 |
| Compound B | 10 |
| (E)-N-(4-ethoxy-3-ethyl...) | 3 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a benzothiazol-2(3H)-ylidene core with several analogs, but its substituents distinguish it:
- Substituent Diversity: Target Compound: 4-ethoxy, 3-ethyl, and 6-carboxamide on benzothiazole. Analog: Features 6-acetamido and 3-methyl groups, with a carboxamide linkage. The acetamido group may enhance solubility compared to the ethoxy group in the target compound .
Physical and Spectroscopic Properties
A comparative analysis of key properties is summarized below:
- Melting Points : The target compound’s melting point is unreported, but analogs with similar substituents (e.g., ) show values >180°C, suggesting high crystallinity due to aromatic stacking .
- Spectroscopy : The absence of carboxamide IR data for the target compound contrasts with ’s acetamido group (C=O stretch ~1650 cm⁻¹). Ethoxy groups typically show C-O stretches near 1250 cm⁻¹, which could differentiate the target compound .
Preparation Methods
Synthetic Strategies for Benzo[d]thiazole Derivatives
Cyclization Reactions for Core Formation
The benzo[d]thiazole ring is typically synthesized via cyclization of substituted anilines with thiocyanate derivatives. A widely adopted method involves reacting methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid, yielding methyl 2-aminobenzo[d]thiazole-6-carboxylate . This reaction proceeds through electrophilic aromatic substitution, followed by cyclization (Figure 1).
Key reaction conditions :
- Temperature : 80–100°C
- Solvent : Acetic acid
- Catalyst : Bromine (acts as both oxidant and electrophile)
The position of substituents (e.g., hydroxy, ethoxy) is controlled by the starting material’s substitution pattern. For instance, methyl 4-hydroxybenzoate yields 4-hydroxybenzo[d]thiazole derivatives, while methyl 5-hydroxybenzoate directs substitution to position 5.
Functionalization of the Thiazole Core
Etherification via Williamson Synthesis
Introduction of alkoxy groups (e.g., ethoxy) is achieved through Williamson ether synthesis. For example, treating 4-hydroxybenzo[d]thiazole-6-carboxylate with iodoethane in the presence of potassium carbonate (K₂CO₃) yields the 4-ethoxy derivative.
Optimized conditions :
- Base : K₂CO₃
- Solvent : Dimethylformamide (DMF)
- Temperature : 60°C, 12 hours
Alkylation for Ethyl Substituents
Ethyl groups are introduced via alkylation of amine precursors. For instance, reacting 2-aminobenzo[d]thiazole with ethyl bromide in the presence of a base like sodium hydride (NaH) affords the 3-ethyl derivative.
Preparation of (E)-N-(4-Ethoxy-3-Ethylbenzo[d]thiazol-2(3H)-ylidene)Benzo[d]thiazole-6-Carboxamide
Synthesis of the Benzo[d]thiazole-6-Carboxylic Acid Precursor
The carboxylate precursor is synthesized via cyclization of methyl 4-ethoxy-3-ethylanthranilate with KSCN and Br₂ in acetic acid (Table 1).
Table 1: Reaction Conditions for Cyclization
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | KSCN, Br₂, AcOH | 90°C, 6 hours | 78 | |
| 2 | Hydrolysis (LiOH/H₂O) | RT, 2 hours | 95 |
The intermediate methyl 4-ethoxy-3-ethylbenzo[d]thiazole-6-carboxylate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH).
Formation of the Imine Linkage
The (E)-configured imine is synthesized via condensation of the primary amine (from hydrolysis of the thiazole precursor) with benzo[d]thiazole-6-carboxylic acid in the presence of a coupling agent.
Preferred coupling agents :
- HATU : (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base : N,N-Diisopropylethylamine (DIPEA)
Reaction conditions :
Stereochemical Control
The (E)-configuration is favored due to steric hindrance between the ethyl and ethoxy groups, which disfavors the (Z)-isomer. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans arrangement of substituents.
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
